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Compound of Interest

Compound Name: 2-lodobutane, (2S)-

Cat. No.: B8253716

For researchers, scientists, and drug development professionals, understanding the precise
structural characteristics of chiral molecules like (S)-2-lodobutane is paramount. This guide
provides a comparative analysis of the spectroscopic data for (S)-2-lodobutane and its
halogenated analogs, supported by detailed experimental protocols and logical workflows.

This document presents a comprehensive comparison of the Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic data for (S)-2-lodobutane, alongside its bromo- and
chloro-analogs. The data is organized for easy comparison, and detailed experimental
methodologies are provided to ensure reproducibility. It is important to note that much of the
publicly available data does not specify the stereocisomer, and therefore the presented data
largely pertains to the racemic mixtures of 2-halobutanes.

Comparative Spectroscopic Data

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for 2-
iodobutane, 2-bromobutane, and 2-chlorobutane.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (6, ppm) &

Compound Multiplicity Assignment
2-lodobutane ~4.15 (sextet) CH-I
~1.9 (m) CH:

~1.7 (d) CHs (adjacent to CH-I)

~1.0 () CHs (terminal)

2-Bromobutane ~4.1 (m) CH-Br
~1.8 (m) CH2

~1.7 (d) CHs (adjacent to CH-Br)

~1.0 (t) CHs (terminal)

2-Chlorobutane ~4.0 (m) CH-CI
~1.7 (m) CH:

~1.5 (d) CHs (adjacent to CH-CI)

~1.0 () CHs (terminal)

Table 2: 13C NMR Spectroscopic Data
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Compound Chemical Shift (6, ppm) Assignment
2-lodobutane ~36.0 CH-I[1]
~32.4 CH2[1]

~28.5 CHs (adjacent to CH-I)[1]

~14.2 CHs (terminal)[1]

2-Bromobutane ~55.0 CH-Br
~33.0 CH2

~25.0 CHs (adjacent to CH-Br)

~11.0 CHs (terminal)

2-Chlorobutane ~60.0 CH-CI
~33.0 CH2

~25.0 CHs (adjacent to CH-CI)

~11.0 CHs (terminal)

Table 3: IR Spectroscopic Data
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Compound Absorption Band (cm™?) Assignment
2-lodobutane ~2845-2975 C-H stretch[2]
~1365-1470 C-H bend[2]

~500-600 C-I stretch[2]

2-Bromobutane ~2845-2975 C-H stretch[3]
~1270-1470 C-H bend[3]

~550-650 C-Br stretch[3]

2-Chlorobutane ~2850-2960 C-H stretch
~1400-1500 C-H bend

~600-800 C-Cl stretch

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of the liquid 2-halobutane sample was dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.[4]

o Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0
ppm).

'H NMR Spectroscopy:
e Spectrometer: 400 MHz Bruker Avance Spectrometer
o Pulse Program: Standard single-pulse sequence

e Number of Scans: 16
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e Spectral Width: -2 to 12 ppm

e Relaxation Delay: 1.0 s

13C NMR Spectroscopy:

Spectrometer: 100 MHz Bruker Avance Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 256

Spectral Width: -10 to 220 ppm

Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of the neat liquid 2-halobutane sample was placed between two
potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer

Mode: Transmission

Scan Range: 4000-400 cm™?

Resolution: 4 cm—!

Number of Scans: 16

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of (S)-2-lodobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (S)-2-lodobutane: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8253716#spectroscopic-data-nmr-ir-for-
characterization-of-s-2-iodobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8253716?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra2/2-iodobutane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodobutane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodobutane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodobutane-ir.htm
https://www.docbrown.info/page06/spectra2/2-iodobutane-ir.htm
https://www.docbrown.info/page06/spectra2/2-iodobutane-ir.htm
https://docbrown.info/page06/spectra2/2-bromobutane-ir.htm
https://docbrown.info/page06/spectra2/2-bromobutane-ir.htm
https://docbrown.info/page06/spectra2/2-bromobutane-ir.htm
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/product/b8253716#spectroscopic-data-nmr-ir-for-characterization-of-s-2-iodobutane
https://www.benchchem.com/product/b8253716#spectroscopic-data-nmr-ir-for-characterization-of-s-2-iodobutane
https://www.benchchem.com/product/b8253716#spectroscopic-data-nmr-ir-for-characterization-of-s-2-iodobutane
https://www.benchchem.com/product/b8253716#spectroscopic-data-nmr-ir-for-characterization-of-s-2-iodobutane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8253716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8253716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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